

In-Depth Technical Guide: α -Pentylcinnamaldehyde-d5

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Compound of Interest

Compound Name: 2-Benzylideneheptanal-d5

Cat. No.: B12375505

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of α -Pentylcinnamaldehyde-d5, a deuterated analog of the widely used fragrance and flavoring agent, α -Pentylcinnamaldehyde. This document is intended for researchers, scientists, and professionals in drug development who may utilize isotopically labeled compounds in their studies, such as in metabolic profiling, as internal standards for quantitative analysis, or in mechanistic studies.

Core Molecular Data

α -Pentylcinnamaldehyde-d5 is a stable isotope-labeled version of α -Pentylcinnamaldehyde where five hydrogen atoms on the phenyl ring have been replaced with deuterium. This substitution increases the molecular weight of the compound, making it distinguishable from its non-deuterated counterpart by mass spectrometry without significantly altering its chemical properties.

Quantitative Data Summary

Property	α -Pentylcinnamaldehyde	α -Pentylcinnamaldehyde-d5	Citation
Molecular Formula	C ₁₄ H ₁₈ O	C ₁₄ H ₁₃ D ₅ O	
Molecular Weight	202.29 g/mol	Approx. 207.32 g/mol	
CAS Number	122-40-7	Not available	

Note: The molecular weight of α -Pentylcinnamaldehyde-d5 is calculated based on the addition of five deuterium atoms in place of five hydrogen atoms on the phenyl group.

Experimental Protocols

The synthesis of α -Pentylcinnamaldehyde is typically achieved through an aldol condensation reaction. The following protocol is a generalized method that can be adapted for the synthesis of its deuterated analog by using deuterated benzaldehyde as a starting material.

Synthesis of α -Pentylcinnamaldehyde

Principle: The synthesis involves the base-catalyzed aldol condensation of benzaldehyde and heptanal.

Materials:

- Benzaldehyde
- Heptanal
- Potassium hydroxide (catalyst)
- Ethylene glycol (solvent)
- Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)
- Purification apparatus (e.g., for distillation or chromatography)

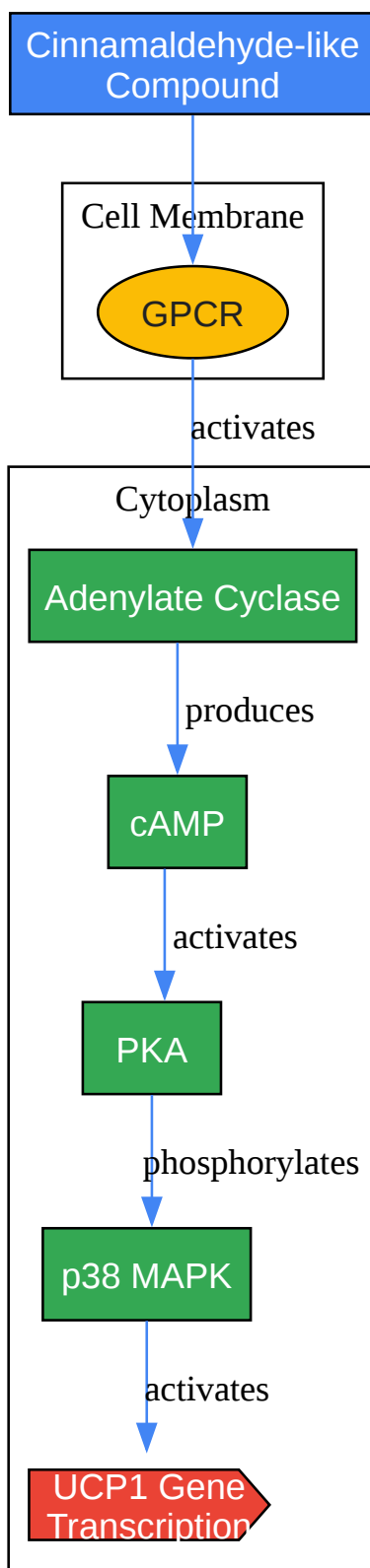
Procedure:

- In a round-bottom flask, dissolve potassium hydroxide in ethylene glycol.
- Add benzaldehyde and heptanal to the flask. For the synthesis of the d5 analog, deuterated benzaldehyde would be used.
- The reaction mixture is typically heated to facilitate the condensation reaction. Reaction conditions such as temperature and time can be optimized.
- Upon completion, the reaction mixture is cooled and then neutralized.
- The product is extracted using a suitable organic solvent.
- The organic layer is washed, dried, and the solvent is removed under reduced pressure.
- The crude product is then purified, commonly by vacuum distillation, to yield α -Pentylcinnamaldehyde.

Signaling Pathways and Logical Relationships

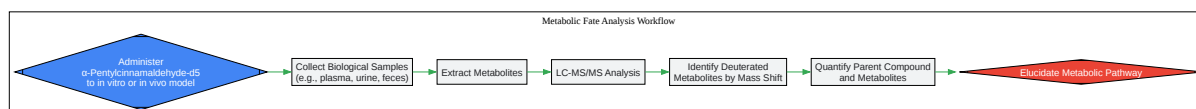
While specific signaling pathways for α -Pentylcinnamaldehyde are not extensively documented in publicly available literature, the biological activities of the parent compound, cinnamaldehyde, have been studied. Cinnamaldehyde has been shown to have metabolic effects and can influence various signaling pathways. Given the structural similarity, it is plausible that α -Pentylcinnamaldehyde may exert similar biological effects.

Below are diagrams illustrating a potential signaling pathway influenced by cinnamaldehyde and a logical workflow for investigating the metabolic fate of α -Pentylcinnamaldehyde-d5.



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Caption: Putative signaling cascade for thermogenesis activation by a cinnamaldehyde-like compound.



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Caption: Experimental workflow for studying the metabolism of α-Pentylcinnamaldehyde-d5.

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